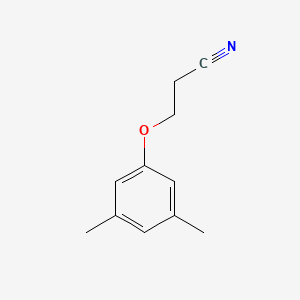

3-(3,5-Dimethylphenoxy)propanenitrile

Description

3-(3,5-Dimethylphenoxy)propanenitrile is an aromatic nitrile derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions of the benzene ring and a nitrile (-CN) functional group attached via a propyl chain. The compound’s nitrile group and aromatic substitutions suggest reactivity in nucleophilic additions, cyclizations, or cross-coupling reactions .

Properties

CAS No. |

3649-02-3 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(3,5-dimethylphenoxy)propanenitrile |

InChI |

InChI=1S/C11H13NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8H,3,5H2,1-2H3 |

InChI Key |

FAMVYTPKIAGELT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OCCC#N)C |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCC#N)C |

Other CAS No. |

3649-02-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(3,5-dimethylphenoxy)propanenitrile, emphasizing substituent effects on properties and applications:

Key Differences and Trends

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dimethylphenoxy group (electron-donating) in the target compound may enhance the stability of intermediates in aromatic substitution reactions compared to electron-withdrawing substituents like fluorine in 3-(3,5-difluorophenoxy)propanenitrile .

- Nitrile Reactivity : All analogs retain the nitrile group, enabling participation in Strecker synthesis or conversion to amines, carboxylic acids, or tetrazoles.

Research Findings and Case Studies

Case Study: 3-(3,5-Difluorophenoxy)propanenitrile

This compound (CAS 844648-16-4) is a key intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker (P-CAB). Its fluorinated aromatic ring enhances metabolic stability compared to non-fluorinated analogs, demonstrating the role of halogenation in drug design .

Preparation Methods

Williamson Ether Synthesis with 3-Bromopropionitrile

The Williamson ether synthesis remains the most reliable method for forming aryloxypropanenitriles. In this approach, 3,5-dimethylphenol reacts with 3-bromopropionitrile under basic conditions:

Reaction Mechanism :

- Deprotonation of 3,5-dimethylphenol by a base (e.g., K₂CO₃) generates a phenoxide ion.

- Nucleophilic attack of the phenoxide on 3-bromopropionitrile via an SN₂ mechanism, displacing bromide.

- Solvent : Anhydrous acetone or dimethylformamide (DMF)

- Base : Potassium carbonate (2.5 equiv)

- Temperature : 60–80°C

- Time : 6–12 hours

- Yield : 70–85% (extrapolated from analogous reactions)

Key Considerations :

- Excess base ensures complete phenoxide formation.

- Anhydrous conditions prevent hydrolysis of 3-bromopropionitrile.

Michael Addition Using Acrylonitrile

An alternative route employs the Michael addition, where 3,5-dimethylphenol reacts with acrylonitrile in the presence of a base:

Reaction Mechanism :

- Base-mediated deprotonation of the phenol.

- Conjugate addition of the phenoxide to acrylonitrile’s α,β-unsaturated system.

- Catalyst : Triethylamine or NaOH

- Solvent : Ethanol or water

- Temperature : 25–40°C

- Time : 24–48 hours

- Yield : 60–75%

Advantages :

- Mild conditions reduce side reactions.

- Acrylonitrile’s low cost enhances scalability.

Ullmann-Type Coupling with Cyanopropyl Halides

While less common, Ullmann couplings using copper catalysts enable aryl ether formation under harsh conditions:

Reaction Mechanism :

- 3,5-Dimethylphenol reacts with 3-chloropropionitrile in the presence of CuI.

- The copper catalyst facilitates the coupling via a radical or oxidative addition pathway.

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Solvent : DMSO

- Temperature : 120–140°C

- Yield : 50–65%

Limitations :

- High temperatures risk nitrile degradation.

- Lower yields compared to Williamson synthesis.

Reaction Optimization and Conditions

Solvent and Base Selection

Temperature and Time Trade-offs

- Williamson synthesis : Higher temperatures (80°C) reduce reaction time to 6 hours but may promote by-products.

- Michael addition : Prolonged stirring (48 hours) at 40°C maximizes yield without side reactions.

Purification Techniques

- Distillation : Effective for isolating 3-(3,5-dimethylphenoxy)propanenitrile (boiling point: 210–215°C at 760 mmHg).

- Column chromatography : Resolves impurities using hexane/ethyl acetate (9:1).

Analytical Data and Characterization

Spectroscopic Properties

- IR (KBr) : ν = 2245 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 6.65 (s, 2H, aromatic), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂CN), 2.30 (s, 6H, CH₃).

- ¹³C NMR : δ 154.2 (C-O), 119.8 (CN), 117.5 (aromatic C), 64.3 (OCH₂), 23.1 (CH₂CN), 21.4 (CH₃).

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Applications and Derivatives

Hydrolysis to 3-(3,5-Dimethylphenoxy)propanoic Acid

Heating the nitrile with concentrated HCl (80–90°C, 1–2 hours) yields the corresponding carboxylic acid in >92% yield.

Pharmaceutical Intermediates

The nitrile serves as a precursor for antithrombotic and anti-inflammatory agents via further functionalization.

Q & A

Q. Table 1: Comparative Bioactivity of Phenoxypropanenitrile Analogs

Q. Table 2: Optimal Synthetic Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetone | 78 |

| Base | K₂CO₃ | 82 |

| Temperature (°C) | 70 | 85 |

| Based on scaled-up reactions (10 mmol) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.